![molecular formula C15H13BrClN B13558937 N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride is a chemical compound with the molecular formula C15H12BrN·HCl It is known for its unique structure, which includes a bromophenyl group, an ethynyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzylamine, is brominated to introduce the bromophenyl group.
Ethynylation: The brominated intermediate undergoes a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Carbonyl or carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and ethynyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(3-chlorophenyl)methyl]-3-ethynylanilinehydrochloride
- N-[(3-fluorophenyl)methyl]-3-ethynylanilinehydrochloride
- N-[(3-iodophenyl)methyl]-3-ethynylanilinehydrochloride
Uniqueness
N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H13BrClN |
|---|---|
分子量 |
322.63 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-3-ethynylaniline;hydrochloride |
InChI |
InChI=1S/C15H12BrN.ClH/c1-2-12-5-4-8-15(10-12)17-11-13-6-3-7-14(16)9-13;/h1,3-10,17H,11H2;1H |
InChIキー |
DBGNOCMUGXATJN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NCC2=CC(=CC=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


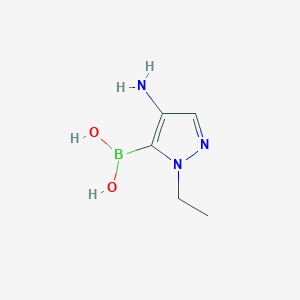
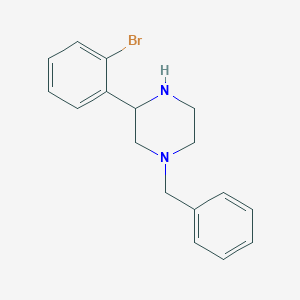
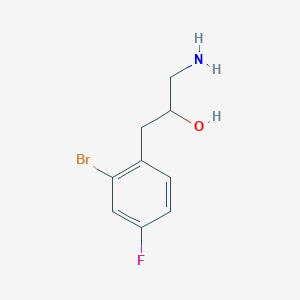
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
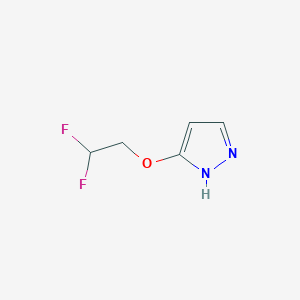
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
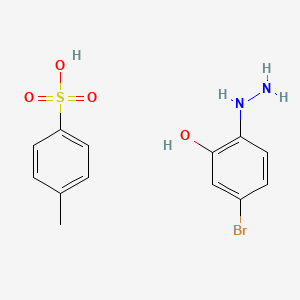
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)

![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)

